molecular formula C18H9F9N4 B2353916 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-17-7

3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone

Cat. No. B2353916
CAS RN: 338962-17-7
M. Wt: 452.284
InChI Key: NIERQVWRAHKRKP-YLKCYHHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a useful research compound. Its molecular formula is C18H9F9N4 and its molecular weight is 452.284. The purity is usually 95%.
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Scientific Research Applications

Hydroxyl-Directed Trifluoromethylation

Trifluoromethylation of hydrazones derived from salicyl aldehydes has been developed, involving the generation of chelate difluoroboron complexes interacting with Me3SiCF3 in the presence of sodium acetate. This process highlights the potential use of trifluoromethylated compounds in various chemical transformations (Dilman et al., 2009).

Site-Directed Anchoring of N-Heterocyclic Carbene

A study demonstrates the site-directed anchoring of naphthyridine-functionalized N-heterocyclic carbene on a dimetal platform. The research evaluates catalysts for carbene-transfer reactions, showing the versatility of such compounds in catalysis (Saha et al., 2011).

Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones

Quinoline-3-carbaldehyde hydrazones bearing either a 1,2,4-triazole or benzotriazole ring have been synthesized and assessed for in vitro cytotoxicity against various human tumor cell lines. This research highlights the potential of these compounds in cancer therapy (Korcz et al., 2018).

Nucleophilic Addition to Trifluoromethyl Ketones

The nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones is described, showcasing a method to synthesize a series of alpha-hydroxy-alpha-trifluoromethylhydrazones. This reaction is significant for producing trifluoromethylated compounds (Pareja et al., 1999).

Electrophilic Trifluoromethylation under Copper Catalysis

Advances in electrophilic trifluoromethylation reactions of carbonyl compounds, particularly under copper catalysis, have been highlighted. This research underscores the growing importance of trifluoromethyl groups in organic synthesis (Prieto et al., 2016).

Antimicrobial Activity of Trifluoromethyl-1,8-Naphthyridines

Research into the synthesis and antimicrobial activity of 3-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines has shown significant inhibition of bacterial and fungal growth. This demonstrates the potential use of these compounds in antimicrobial applications (Rao et al., 2023).

properties

IUPAC Name

5,7-bis(trifluoromethyl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F9N4/c19-16(20,21)10-3-1-2-9(6-10)8-28-31-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-8H,(H,29,30,31)/b28-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIERQVWRAHKRKP-YLKCYHHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F9N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone

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